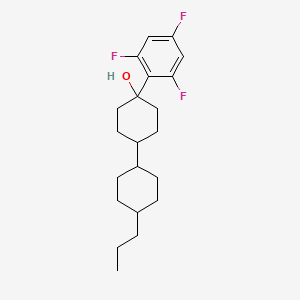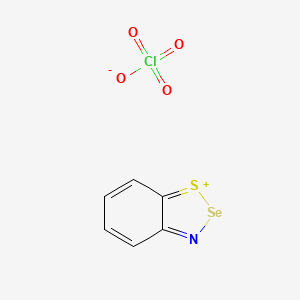![molecular formula C19H21NO5 B14355348 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate CAS No. 90234-47-2](/img/structure/B14355348.png)
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an ethoxybenzoyl group, a methoxyphenyl group, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Ethoxybenzoyl Intermediate: The ethoxybenzoyl group can be introduced through the reaction of 3-ethoxybenzoic acid with a suitable reagent such as thionyl chloride to form the corresponding acid chloride.
Amination: The acid chloride is then reacted with methylamine to form the ethoxybenzoyl methylamine intermediate.
Coupling with Methoxyphenyl Acetate: The final step involves the coupling of the ethoxybenzoyl methylamine intermediate with 2-methoxyphenyl acetate under suitable conditions, such as the presence of a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(3-Methoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate
- 5-[(3-Ethoxybenzoyl)(ethyl)amino]-2-methoxyphenyl acetate
- 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-ethoxyphenyl acetate
Uniqueness
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate is unique due to the specific combination of functional groups it possesses. The presence of both ethoxy and methoxy groups, along with the acetate moiety, imparts distinct chemical properties and reactivity to the compound. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90234-47-2 |
|---|---|
Molekularformel |
C19H21NO5 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
[5-[(3-ethoxybenzoyl)-methylamino]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H21NO5/c1-5-24-16-8-6-7-14(11-16)19(22)20(3)15-9-10-17(23-4)18(12-15)25-13(2)21/h6-12H,5H2,1-4H3 |
InChI-Schlüssel |
ICXSZXPIETVXKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


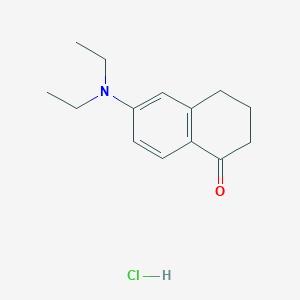
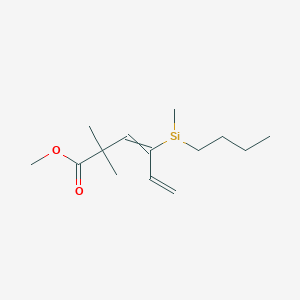

![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
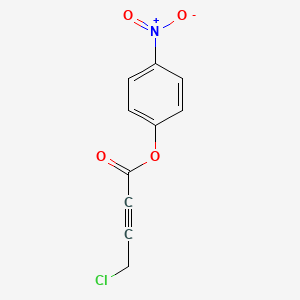
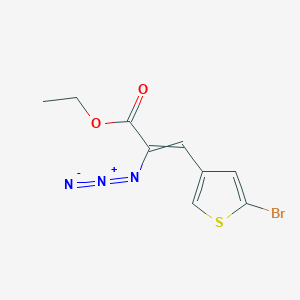
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)

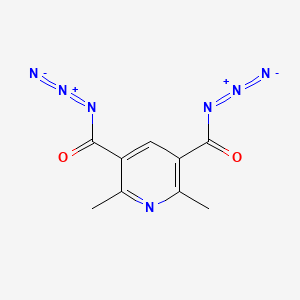
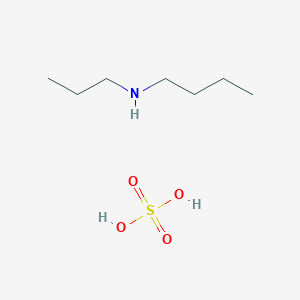
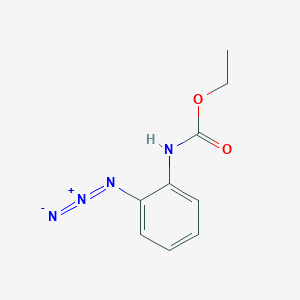
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
